Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate
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Overview
Description
Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate is a complex organic compound with the molecular formula C20H25N3O4 and a molecular weight of 371.437 g/mol. This compound is characterized by the presence of a tert-butyl group, a pyridin-2-yloxy group, and a benzamido group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate typically involves multiple steps. One common synthetic route includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.
Chemical Reactions Analysis
Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridin-2-yloxy group can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Tert-butyl (2-piperidin-3-ylethyl)carbamate: Another related compound with variations in the amide and pyridine groups, affecting its reactivity and applications.
Tert-butyl (substituted benzamido)phenylcarbamate derivatives: These derivatives exhibit anti-inflammatory activity and are used in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[3-[(3-pyridin-2-yloxybenzoyl)amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-20(2,3)27-19(25)23-13-7-12-22-18(24)15-8-6-9-16(14-15)26-17-10-4-5-11-21-17/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJMSNBACBEBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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